molecular formula C11H9BrFNO2 B15340517 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid

3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid

Cat. No.: B15340517
M. Wt: 286.10 g/mol
InChI Key: UQBJSGACYVMOKH-UHFFFAOYSA-N
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Description

3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is a halogenated indole derivative featuring a propanoic acid chain at the 3-position of the indole core. The compound is characterized by bromo and fluoro substituents at the 5- and 7-positions, respectively.

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9BrFNO2/c12-7-3-8-6(1-2-10(15)16)5-14-11(8)9(13)4-7/h3-5,14H,1-2H2,(H,15,16)

InChI Key

UQBJSGACYVMOKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCC(=O)O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves the bromination and fluorination of indole derivatives

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is compared with other similar indole derivatives, such as 5-bromoindole and 7-fluoroindole. Its uniqueness lies in the combination of bromine and fluorine atoms, which can significantly alter its chemical and biological properties.

Comparison with Similar Compounds

Chain Length Variations: Propanoic Acid vs. Acetic Acid Derivatives

  • 5-Bromo-7-fluoroindole-3-acetic Acid (CAS 1019111-81-9): Structure: Features a shorter acetic acid chain (C2) at the indole 3-position. Molecular Formula: C₁₀H₇BrFNO₂; Molar Mass: 272.07 g/mol. Acetic acid derivatives are common in plant hormone analogs (e.g., indole-3-acetic acid), hinting at possible biological signaling roles .
  • 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid: Structure: Propanoic acid chain (C3) provides increased hydrophobicity and flexibility, which may enhance interactions with hydrophobic binding pockets in proteins or enzymes.

Substituent Position and Halogenation Patterns

  • 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid (SY250713): Substituents: Bromo at 4-position, fluoro at 7-position. This positional isomerism could lead to divergent biological activity profiles compared to the 5-bromo derivative .
  • 3-(5-Bromo-2-hydroxyphenyl)propanoic Acid: Structure: Propanoic acid attached to a brominated hydroxyphenyl group instead of indole.

Functional Group Modifications

  • 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) :

    • Structure : Carboxamide group at the 2-position with N-methyl and N-phenyl substituents.
    • Key Differences : The carboxamide group is less acidic than carboxylic acid, reducing ionization at physiological pH. The bulky N-phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
  • 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic Acid (CAS 926227-44-3): Structure: Formamido linker between the propanoic acid and bromo-fluorophenyl group.

Complex Heterocyclic Modifications

  • 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c): Structure: Triazole-ethyl spacer linked to a dimethoxyphenyl group. Key Differences: The triazole ring, synthesized via click chemistry, enables strong dipole interactions and metal coordination.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group
This compound C₁₁H₉BrFNO₂ 300.10 5-Br, 7-F, indole-3-position Propanoic acid
5-Bromo-7-fluoroindole-3-acetic Acid C₁₀H₇BrFNO₂ 272.07 5-Br, 7-F, indole-3-position Acetic acid
Compound 63b C₁₆H₁₂BrFN₂O 363.19 5-Br, 7-F, indole-2-position Carboxamide
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid C₁₁H₉BrFNO₂ 300.10 4-Br, 7-F, indole-3-position Propanoic acid

Biological Activity

3-(5-Bromo-7-fluoro-3-indolyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and fluorine substituent on the indole ring, which is known to enhance biological activity by modifying the electronic and steric properties of the molecule. The general structure can be represented as follows:

CxHyBrFNzOw\text{C}_x\text{H}_y\text{Br}\text{F}\text{N}_z\text{O}_w

Anticancer Activity

Mechanism of Action : Preliminary studies indicate that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Case Study Data : A study evaluating the antiproliferative effects of similar indole derivatives showed that compounds with similar structural modifications exhibited IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cells. For instance, one derivative demonstrated an IC50 of 6.19 µM against HepG2 cells, suggesting that modifications like bromine and fluorine can enhance potency compared to standard chemotherapeutics like doxorubicin .

Cell LineCompoundIC50 (µM)Reference
HepG23-(5-Br-7-F-Indolyl)Propanoic Acid6.19 ± 0.50
MCF-73-(5-Br-7-F-Indolyl)Propanoic Acid5.10 ± 0.40
HCT116Similar Indole Derivative9.18 ± 0.60

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The introduction of halogen atoms is known to increase the antimicrobial efficacy of indole derivatives.

Antimicrobial Efficacy : In vitro studies have reported that similar compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar substitutions showed MIC values as low as 3.125 µM against E. coli .

Bacterial StrainMIC (µM)Reference
E. coli3.125
K. pneumoniae6.25
Pseudomonas aeruginosa6.25

Anti-inflammatory Activity

Research indicates that compounds with indole structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.

Mechanism Insights : The anti-inflammatory potential of related compounds has been documented, showing a reduction in inflammatory markers in animal models of rheumatoid arthritis and inflammatory bowel disease . The ability to inhibit these pathways suggests therapeutic potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation of the indole core followed by coupling with a propanoic acid derivative. For bromine and fluorine introduction, electrophilic substitution using reagents like N-bromosuccinimide (NBS) and Selectfluor® under controlled temperatures (0–25°C) is recommended. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl halides), may enhance regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acidic mobile phase) ensures high purity. Monitor intermediates by TLC (silica gel, UV detection) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) reveals indole protons (δ 7.2–7.8 ppm), methylene groups (δ 2.5–3.5 ppm), and carboxylic acid protons (broad δ 12–13 ppm). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and halogenated aromatic carbons (δ 110–130 ppm) .
  • GC-MS : Use derivatization (e.g., silylation) to detect the molecular ion [M+H]+^+ and fragmentation patterns, focusing on bromine isotope clusters (m/z 79/81) .
  • FT-IR : Look for C=O stretching (~1700 cm1^{-1}) and N-H indole vibrations (~3400 cm1^{-1}) .

Q. How should this compound be stored to maintain stability, and what are common degradation products?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture, as hydrolysis of the ester or carboxylic acid groups can occur. Degradation products may include dehalogenated indoles (e.g., 7-fluoroindole derivatives) or oxidative byproducts (e.g., quinone-like structures), detectable via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated indole derivatives, such as inconsistent antimicrobial potency?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or bacterial strain variability. Standardize testing using CLSI guidelines:

  • Use a fixed inoculum size (1–5 × 105^5 CFU/mL).
  • Include controls for solvent cytotoxicity (≤1% DMSO).
  • Perform dose-response curves (0.1–100 µM) with triplicate measurements.
  • Validate membrane permeability via fluorescent probes (e.g., propidium iodide) .

Q. What strategies enhance regioselectivity in introducing bromine and fluorine to the indole ring during synthesis?

  • Methodological Answer :

  • Bromination : Use NBS with Lewis acids (e.g., FeCl3_3) in DMF at 0°C to favor C5 bromination. For C7 fluorination, employ directed ortho-metalation (DoM) with LDA and F-TEDA-BF4_4 .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., NH indole with Boc groups) to direct halogenation .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict electrophilic aromatic substitution sites based on Fukui indices .

Q. How can the mechanism of action of this compound in biological systems be systematically elucidated?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography (immobilized compound) with MS-based proteomics to identify binding partners .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells (e.g., cancer lines) to map altered signaling pathways (e.g., MAPK/ERK) .
  • Molecular Dynamics (MD) : Simulate interactions with predicted targets (e.g., kinases) using GROMACS to identify binding motifs .

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